![molecular formula C6H7N B1641972 4-Methylpyridine-D7 CAS No. 29372-29-0](/img/structure/B1641972.png)
4-Methylpyridine-D7
Overview
Description
4-Methylpyridine-D7, also known as 4-Picoline, is an organic compound with the formula CD3C5D4N . It is a neutral N-donor ligand and is one of the three isomers of methylpyridine .
Synthesis Analysis
4-Methylpyridine is both isolated from coal tar and is synthesized industrially. It forms via the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst . The synthesis of 4-Methylpyridine-D7 specifically is not detailed in the search results.Molecular Structure Analysis
The molecular formula of 4-Methylpyridine-D7 is C6D7N . Its molecular weight is 100.17 . More detailed structural analysis or information about its crystal structure is not available in the search results.Physical And Chemical Properties Analysis
4-Methylpyridine is a colorless liquid with a density of 0.957 g/mL. It has a melting point of 2.4 °C and a boiling point of 145 °C . It is miscible in water . The specific physical and chemical properties of 4-Methylpyridine-D7 are not detailed in the search results.Scientific Research Applications
Synthesis of Bioactive Ligands
4-Methylpyridine-D7: is utilized in the synthesis of Schiff bases, which are known for their bioactivity. These ligands can exhibit physiological effects similar to pyridoxal-amino acid systems, crucial in metabolic reactions. They are investigated for their potential in treating various diseases due to their antibacterial, antiviral, antitubercular, and anticancer properties .
Chemosensors Development
The compound’s derivatives are explored for their strong binding abilities towards cations and anions, which is essential in the development of chemosensors. These sensors are used for the qualitative and quantitative detection of specific ions in environmental and biological media, highlighting the compound’s role in environmental monitoring and diagnostics .
Coordination Polymers
4-Methylpyridine-D7: serves as a ligand in the creation of heteronuclear coordination polymers. These polymers have applications in adsorption, catalysis, luminescence, magnetism, and gas separation. The structural diversity offered by these polymers is significant for materials science and engineering .
Safety and Hazards
Mechanism of Action
Target of Action
4-Methylpyridine-D7 is a deuterated derivative of 4-Methylpyridine
Mode of Action
It is known that it can be used for metabolic studies and isotopic labeling experiments . This suggests that it interacts with its targets in a way that allows it to be tracked and analyzed in biological systems, revealing biochemical reaction mechanisms and pathways .
Pharmacokinetics
As a deuterated compound, it is likely to have similar pharmacokinetic properties to its non-deuterated counterpart, 4-methylpyridine
Result of Action
Its use in metabolic studies and isotopic labeling experiments suggests that it can be used to track and analyze the metabolic dynamics of compounds in biological systems . This can reveal the mechanisms and pathways of biochemical reactions .
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNQCJSGGFJEIZ-AAYPNNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridine-D7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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